2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Scientific Research Applications
Synthesis and Cardiovascular Activity
A series of compounds, including those related to the specified chemical structure, demonstrated significant antihypertensive activity in animal models, suggesting potential applications in treating hypertension. These compounds were evaluated for their cardiovascular effects in different settings, including spontaneous hypertensive rats and dogs under various cardiovascular challenges (Davis et al., 1983).
Antimicrobial and Antifungal Activities
Benzofuran derivatives have been synthesized and screened for their antibacterial and antifungal activities. The findings suggest that certain compounds within this chemical family possess noteworthy antimicrobial properties, indicating potential for the development of new antibacterial and antifungal agents (Bodke & Sangapure, 2003).
Potential Psychotropic Agents
Novel tetracyclic spiropiperidines, which include the core structure of interest, have been synthesized with the aim of exploring their use as psychotropic agents. This research underlines the chemical's potential in developing treatments for psychiatric disorders (Ong & Agnew, 1981).
Anti-HIV-1 and Anticancer Agents
Some benzofuran derivatives have been examined for their in vitro anti-HIV-1 and HIV-2 activities, as well as for their potential as anticancer agents. This research showcases the broad spectrum of biological activities that compounds with the benzofuran moiety might possess, suggesting avenues for the development of novel therapeutic agents (Mubarak et al., 2007).
Anti-inflammatory Agents
Research into novel series of compounds including the benzofuran core has indicated significant anti-inflammatory activity, comparable to standard drugs. These findings highlight the potential of such compounds in the treatment of inflammation-related conditions (Elgazwy et al., 2012).
Mycobacterium Tuberculosis Inhibitors
A series of molecules featuring the benzofuran and piperazine structure have been designed and tested for their activity against Mycobacterium tuberculosis. This research emphasizes the potential role of these compounds in combating tuberculosis, offering insights into their mechanism of action and effectiveness (Reddy et al., 2014).
Mechanism of Action
Target of Action
The compound “2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one” is a complex molecule with a benzofuran core . Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds are known to interact with various biological targets due to their versatile and unique physicochemical properties . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their broad range of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
Such factors can significantly affect the action of benzofuran compounds
Properties
IUPAC Name |
2-[[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-2-5-21(25)24(22-16)15-18-7-11-23(12-8-18)10-6-17-3-4-20-19(14-17)9-13-26-20/h2-5,14,18H,6-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCARYRDAIDUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)CCC3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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